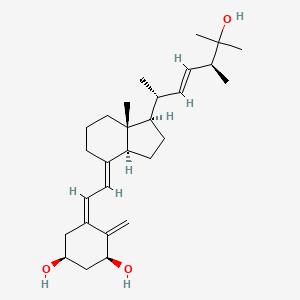

1-alpha,25-Dihydroxy-3-epi-vitamin D2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

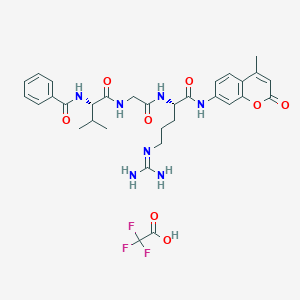

1-alpha,25-Dihydroxy-3-epi-vitamin D2 (1-α,25-(OH)2D2) is a synthetic form of vitamin D2 that is used in laboratory experiments to study its effects on biological systems. Vitamin D2 is an important hormone for calcium and phosphorus homeostasis, and 1-α,25-(OH)2D2 is a potent form of this hormone that has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

1-α,25-(OH)2D2 has been used in a variety of scientific research applications, including studies of its effects on calcium and phosphorus homeostasis, its role in cellular differentiation, and its ability to modulate gene expression. It has also been studied for its potential therapeutic applications, such as in the treatment of bone diseases and cancers.

Wirkmechanismus

Target of Action

The primary target of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 is the Vitamin D Nuclear Receptor (VDR) . VDR is a ligand-dependent transcription regulator . The interaction of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 with VDR plays a crucial role in its biological activity .

Mode of Action

1-alpha,25-Dihydroxy-3-epi-vitamin D2 exerts its biological activity by binding to its cognate VDR . The binding of this compound to VDR leads to specific adaptation of the ligand-binding pocket . The 3-epimer maintains the number of hydrogen bonds by an alternative water-mediated interaction to compensate for the abolished interaction with Ser278 .

Biochemical Pathways

The biochemical pathway involved in the action of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 is the C3-epimerization pathway . This pathway produces an active metabolite with similar biochemical and biological properties to those of 1-alpha,25-Dihydroxyvitamin D3 .

Pharmacokinetics

It is noted that this compound has high metabolic stability , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The result of the action of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 is tissue-specific and exhibits the lowest calcemic effect compared to that induced by 1-alpha,25-Dihydroxyvitamin D3 . Its biological activity in primary human keratinocytes and biochemical properties are comparable to 1-alpha,25-Dihydroxyvitamin D3 .

Action Environment

Given its high metabolic stability , it can be inferred that this compound may exhibit significant biological activity under various environmental conditions.

Vorteile Und Einschränkungen Für Laborexperimente

1-α,25-(OH)2D2 has several advantages for use in laboratory experiments, including its stability, its ability to penetrate cell membranes, and its ability to bind to the VDR. However, it also has several limitations, including its short half-life and its potential to cause cell toxicity.

Zukünftige Richtungen

1-α,25-(OH)2D2 has a number of potential future applications, including its use in the treatment of bone diseases, cancers, and other diseases. It could also be used in the development of new drugs and in the study of the mechanisms of action of existing drugs. Additionally, it could be used in the study of the role of the VDR in gene expression and cellular differentiation, as well as in the study of the effects of vitamin D on human health.

Synthesemethoden

1-α,25-(OH)2D2 is synthesized from ergosterol, a sterol found in fungi, by a process of epimerization and oxidation. The epimerization process involves the conversion of ergosterol to ergocalciferol (vitamin D2) and the oxidation process involves the conversion of ergocalciferol to 1-α,25-(OH)2D2. The synthesis of 1-α,25-(OH)2D2 is typically done using a combination of chemical reagents and enzymatic reactions.

Eigenschaften

IUPAC Name |

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHBRQAEXKACO-WRCFSYAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-alpha,25-Dihydroxy-3-epi-vitamin D2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)

![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)